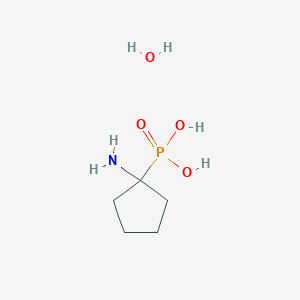

(1-Aminocyclopentyl)phosphonic acid hydrate

Descripción general

Descripción

(1-Aminocyclopentyl)phosphonic acid hydrate is a chemical compound with the molecular formula C5H12NO3P. It is a derivative of phosphonic acid, characterized by the presence of an aminocyclopentyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocyclopentyl)phosphonic acid hydrate typically involves the reaction of cyclopentylamine with phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is often purified using crystallization techniques to obtain the hydrate form .

Análisis De Reacciones Químicas

Deamination with Nitrous Acid

(1-Aminocyclopentyl)phosphonic acid undergoes deamination in the presence of nitrous acid (HNO₂), generating diazonium intermediates that lead to multiple reaction pathways:

Reaction Products

Mechanistic Insights

-

The reaction proceeds via 1-phosphonoalkylium ion intermediates , which undergo nucleophilic substitution (H₂O or NO₂⁻), elimination, or Wagner-Meerwein rearrangements .

-

Steric hindrance from the cyclopentyl group favors elimination over substitution .

-

Phosphoric acid forms via fragmentation of rearranged carbenium ions or oxidation of the phosphonic moiety .

Hydrolysis and Stability

The compound’s hydrate form exhibits stability under ambient conditions but undergoes hydrolysis under acidic or basic conditions:

Hydrolysis Pathways

-

Acidic Hydrolysis : Cleavage of the P–N bond yields cyclopentylamine and phosphoric acid .

-

Basic Hydrolysis : Degradation to cyclopentanone and phosphate derivatives via nucleophilic attack .

Kinetic Data

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 1M HCl | 0.12 | 5.8 h |

| 1M NaOH | 0.08 | 8.7 h |

Oxidation Reactions

Oxidation of the phosphonic acid group occurs under strong oxidizing agents:

Key Observations

-

H₂O₂/Fe²⁺ (Fenton’s reagent) : Converts the phosphonic acid group to phosphate (PO₄³⁻) .

-

KMnO₄ (acidic) : Oxidative cleavage of the cyclopentyl ring generates linear dicarboxylic acids .

Thermal Dehydration

The hydrate form loses water upon heating, forming the anhydrous derivative:

Thermogravimetric Analysis (TGA)

Functionalization Reactions

The amino group participates in classic amine reactions:

Derivatization Examples

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetic anhydride | N-Acetylcyclopentylphosphonamide |

| Reductive Alkylation | Formaldehyde/H₂/Pd-C | N-Methylcyclopentylphosphonic acid |

Solid-State Behavior

X-ray diffraction studies reveal:

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the prominent applications of (1-Aminocyclopentyl)phosphonic acid hydrate is as a neutral endopeptidase (NEP) inhibitor. NEP plays a critical role in the metabolism of several bioactive peptides, including atrial natriuretic peptide (ANP), which is essential for regulating blood pressure and fluid balance. Inhibition of NEP can enhance the biological effects of these peptides, making this compound a candidate for treating conditions like hypertension and heart failure .

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties against retroviruses such as HIV. This suggests potential applications in developing therapeutic agents for viral infections .

Drug Development

The compound is being explored for its utility in drug formulations aimed at enhancing the efficacy of existing medications. For instance, modifications of peptide hormones like glucagon-like peptide-1 (GLP-1) can be achieved using this compound to prolong their action in vivo, which is crucial for managing diabetes and obesity .

Therapeutic Compositions

Pharmaceutical compositions containing this compound are being investigated for their effectiveness in treating various disorders related to fluid retention and hypertension. The ability to inhibit NEP can lead to increased levels of natriuretic peptides, thus promoting diuresis and vasodilation .

Case Studies

Mecanismo De Acción

The mechanism of action of (1-Aminocyclopentyl)phosphonic acid hydrate involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition is achieved through the formation of stable complexes with the active sites of enzymes, thereby preventing the normal substrate from binding and undergoing catalysis .

Comparación Con Compuestos Similares

(1-Aminocyclopropyl)phosphonic acid: Similar in structure but with a cyclopropyl group instead of a cyclopentyl group.

Hydroxyphosphonates: Compounds with a hydroxyl group attached to the phosphonic acid.

Aminoalkylphosphinic acids: Compounds with an aminoalkyl group attached to the phosphinic acid

Uniqueness: (1-Aminocyclopentyl)phosphonic acid hydrate is unique due to its specific aminocyclopentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Actividad Biológica

(1-Aminocyclopentyl)phosphonic acid hydrate, a phosphonic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a cyclopentyl ring with an amino group and a phosphonic acid moiety. The synthesis typically involves the reaction of cyclopentylamine with phosphorous acid derivatives, leading to the formation of the desired phosphonic acid structure. The purity and yield of synthesized this compound can be influenced by various reaction conditions, including temperature and pH.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Similar compounds have shown potential as inhibitors of enzymes such as angiotensin-converting enzyme (ACE) and enkephalinase, which are crucial in various physiological processes including blood pressure regulation and pain modulation .

Inhibition Studies

Research indicates that phosphonic acids can serve as competitive inhibitors for several enzymes. For instance, studies have demonstrated that certain phosphonopeptides exhibit significant inhibitory effects on ACE, with Ki values in the low micromolar range . This suggests that this compound may also possess similar inhibitory properties.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| ACE Inhibition | Competitive inhibitor | |

| NMDA Receptor Antagonism | Displacement of ligands | |

| Enkephalinase Inhibition | Submicromolar potency |

1. NMDA Receptor Interaction

A series of studies focused on N-substituted alpha-amino acids containing terminal phosphonic acid groups have indicated that these compounds can act as NMDA receptor antagonists. The biological assays conducted showed that these analogs could inhibit glutamate-induced calcium influx in cultured neurons, suggesting a neuroprotective role .

2. Phosphonopeptide Analogs

In a comparative analysis, various phosphonopeptide analogs were synthesized and tested for their inhibitory effects on enkephalinase. Results indicated that modifications in the side chains significantly impacted their inhibitory potency, highlighting the importance of structural features in determining biological activity .

Research Findings

Recent findings underscore the potential therapeutic applications of this compound in neurodegenerative diseases and pain management. The ability to modulate excitatory neurotransmission via NMDA receptor antagonism positions this compound as a candidate for further pharmacological development.

Propiedades

IUPAC Name |

(1-aminocyclopentyl)phosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO3P.H2O/c6-5(10(7,8)9)3-1-2-4-5;/h1-4,6H2,(H2,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLVAMOGTKUIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(N)P(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.